1,1,1-Trichloro-2,2-difluoroethane

Description

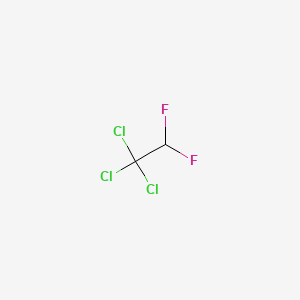

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1-trichloro-2,2-difluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3F2/c3-2(4,5)1(6)7/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTZCQIUXDONLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3F2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075231 | |

| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.38 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-12-1 | |

| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Computational Modeling of 1,1,1 Trichloro 2,2 Difluoroethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of fluorine-containing compounds. slideshare.net Fluorine-19 (¹⁹F) is a particularly well-suited nucleus for NMR analysis due to its 100% natural abundance, spin of 1/2, and a wide range of chemical shifts, which provides high sensitivity and resolution. huji.ac.ilaiinmr.com

For 1,1,1-Trichloro-2,2-difluoroethane (CCl₃-CHF₂), the molecular structure dictates a specific NMR signature. The ¹⁹F NMR spectrum is expected to show a single resonance environment for the two equivalent fluorine atoms in the -CHF₂ group. This resonance would be split into a doublet due to coupling with the single adjacent proton (²JH-F coupling).

Conversely, the proton NMR (¹H NMR) spectrum would exhibit a triplet. This pattern arises from the single proton being coupled to the two equivalent fluorine atoms (²JH-F coupling). The integration of the peaks in both spectra confirms the ratio of fluorine to hydrogen atoms in the molecule. While a specific spectrum for this compound is not widely published, data for its isomer, 1,1-difluoro-1,2,2-trichloroethane, is available and illustrates the principles of H-F coupling. chemicalbook.com

Table 1: Predicted NMR Characteristics for this compound

| Nucleus | Predicted Chemical Shift Range | Predicted Splitting Pattern | Coupling Constant |

|---|---|---|---|

| ¹⁹F | Dependent on reference | Doublet | ²JH-F |

Note: Actual chemical shifts require experimental determination with a specified solvent and standard.

Vibrational Spectroscopy Applications (Infrared and Raman) for Molecular Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. These methods probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the bonds connecting them.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various stretching and bending vibrations of its bonds. Key expected absorptions include:

C-H stretching: Typically observed in the 2900-3000 cm⁻¹ region.

C-F stretching: Strong absorptions are expected in the 1100-1300 cm⁻¹ range.

C-Cl stretching: These vibrations usually appear in the 600-800 cm⁻¹ "fingerprint" region. docbrown.info

C-C stretching: A weaker band in the 900-1200 cm⁻¹ region.

Bending modes: Various C-H, C-F, and C-Cl bending (scissoring, wagging, twisting) vibrations occur at lower frequencies.

Table 2: General Wavenumber Ranges for Vibrational Modes in Haloethanes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity in IR |

|---|---|---|

| C-H Stretch | 2845 - 2975 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 580 - 800 | Strong |

| C-C Stretch | 900 - 1200 | Weak to Medium |

Source: General principles of IR spectroscopy. docbrown.info

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are powerful theoretical tools for predicting the molecular properties and reactivity of compounds like this compound. These computational models can accurately determine various fundamental characteristics before a compound is synthesized or as a complement to experimental data. nist.gov

Key properties that can be calculated include:

Optimized Molecular Geometry: This provides precise predictions of bond lengths, bond angles, and dihedral angles.

Electronic Properties: The molecular dipole moment and polarizability can be calculated, offering insights into the molecule's interaction with electric fields and its intermolecular forces.

Vibrational Frequencies: Calculated frequencies can aid in the assignment of experimental IR and Raman spectra.

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. nist.gov

Computational data for this compound is available in databases like PubChem. nih.govuni.lu

Table 3: Selected Computed Properties of this compound

| Property | Predicted Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 169.38 | g/mol | nih.gov |

| Monoisotopic Mass | 167.911189 | Da | uni.lu |

| XLogP3-AA (Octanol-water partition coefficient) | 2.9 | nih.gov |

Theoretical Studies of Reaction Pathways and Energy Landscapes

Theoretical studies extend beyond static molecular properties to explore the dynamics of chemical reactions. By mapping the potential energy surface, computational models can elucidate reaction mechanisms, identify transition states, and calculate activation energies for various reaction pathways.

For a hydrochlorofluorocarbon such as this compound, a primary reaction of environmental significance is its decomposition in the atmosphere, often initiated by reaction with a hydroxyl radical (•OH). Theoretical studies can model this process by:

Identifying the likely sites of attack (in this case, abstraction of the hydrogen atom).

Calculating the geometry of the transition state for the hydrogen abstraction.

Determining the activation energy (energy barrier) for the reaction.

This information is vital for predicting the atmospheric lifetime and environmental impact of the compound. For example, studies on related chloroethanes have examined the balance between surface-catalyzed and gas-phase dehydrochlorination reactions, revealing how temperature and conditions dictate the dominant reaction pathway. researchgate.net Similar computational approaches can be applied to this compound to understand its stability, reactivity, and potential decomposition products under various conditions.

Environmental Chemistry and Atmospheric Fate of 1,1,1 Trichloro 2,2 Difluoroethane

Atmospheric Transport and Global Distribution Modeling Studies

1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) is a hydrochlorofluorocarbon (HCFC) that, once released into the atmosphere, becomes subject to atmospheric transport and distribution processes. Like other substances in its class, it is generally stable in the troposphere and can be transported over long distances. epa.govepa.gov This allows for its distribution across the globe, far from its original emission sources.

Modeling studies are crucial for understanding the movement and concentration of such compounds in the atmosphere. These models incorporate data on emissions, chemical reaction rates, and atmospheric dynamics to predict the global distribution. For instance, global atmospheric chemistry models have been used to determine the distribution and source strengths of various hydrocarbons and chlorinated compounds. researchgate.net These models often utilize data from atmospheric monitoring networks, such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration/Earth System Research Laboratory (NOAA/ESRL), which have provided long-term records of various halocarbons. copernicus.org

The distribution of HCFCs is influenced by their atmospheric lifetimes; substances with longer lifetimes have more time to become well-mixed throughout the atmosphere. epa.gov While specific comprehensive modeling studies solely focused on this compound are not extensively detailed in the provided results, the general principles of atmospheric transport modeling for similar compounds apply. These studies help in understanding how HCFCs, including HCFC-122, contribute to the global atmospheric burden of chlorine-containing substances.

Stratospheric and Tropospheric Degradation Mechanisms

The degradation of this compound occurs in both the troposphere and the stratosphere, albeit through different primary mechanisms. The presence of a hydrogen atom in its structure makes it susceptible to degradation in the lower atmosphere, which distinguishes it from fully halogenated chlorofluorocarbons (CFCs). noaa.govwikipedia.org

Photolytic Decomposition Pathways (UV-induced)

In the stratosphere, this compound undergoes photolytic decomposition, a process initiated by the absorption of high-energy ultraviolet (UV) radiation from the sun. noaa.gov This UV radiation, specifically in the UV-C range (around 190-225 nm), has sufficient energy to break the chemical bonds within the molecule. wikipedia.org The primary photolytic pathway involves the cleavage of a carbon-chlorine bond, which is weaker than the carbon-fluorine or carbon-carbon bonds, leading to the release of a chlorine radical (Cl•). wikipedia.org

The released chlorine radical can then participate in catalytic cycles that destroy ozone (O₃) molecules in the stratosphere. wikipedia.org While this compound does not absorb radiation at wavelengths greater than 290 nm, meaning it is not expected to undergo direct photolysis in the troposphere where less energetic UV-A and UV-B radiation prevails, its gradual diffusion into the stratosphere makes photolysis a significant ultimate fate. nih.gov

Hydroxyl Radical (OH) Initiated Oxidation Kinetics

In the troposphere, the primary degradation pathway for this compound is initiated by its reaction with the hydroxyl radical (OH). noaa.govwikipedia.org The OH radical is a highly reactive species often referred to as the "detergent" of the troposphere. nist.govnih.gov The reaction proceeds through the abstraction of the hydrogen atom from the HCFC-122 molecule. noaa.gov

The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. Kinetic studies for similar compounds, such as trichloroethylene (B50587) and tetrachloroethylene (B127269), have been conducted to determine the rate coefficients and activation energies for their reactions with OH radicals. researchgate.net For many hydrochlorofluorocarbons, the reaction with OH radicals is the rate-limiting step for their removal from the troposphere. noaa.govwikipedia.org The products of this initial oxidation are then subject to further reactions, ultimately leading to their removal from the atmosphere through processes like precipitation. noaa.gov

Other Atmospheric Reaction Kinetics and Mechanisms

While photolysis and reaction with OH radicals are the dominant degradation pathways, other atmospheric reactions can also play a role, although generally to a lesser extent. For example, reactions with other atmospheric oxidants could potentially contribute to the degradation of this compound. However, the reactivity of HCFCs with species other than the OH radical is generally low under typical atmospheric conditions.

The National Institute of Standards and Technology (NIST) maintains a Gas Phase Kinetics Database that provides information on the reaction kinetics of various chemical species, which can be a valuable resource for understanding the full range of potential atmospheric reactions. nist.govnist.gov The decomposition of similar compounds can also produce toxic fumes like hydrogen chloride and hydrogen fluoride (B91410) when exposed to high temperatures, although this is not a primary atmospheric degradation pathway. nih.gov

Atmospheric Lifetime Estimations and Predictive Models

The atmospheric lifetime of a chemical compound is a measure of the average time it remains in the atmosphere before being removed. For HCFCs like this compound, the atmospheric lifetime is a key parameter in assessing their environmental impact, particularly their potential to deplete the ozone layer and contribute to global warming. epa.gov

The lifetime of this compound is primarily determined by the rate of its reaction with OH radicals in the troposphere and its rate of photolysis in the stratosphere. noaa.govnoaa.gov Predictive models use the rate constants for these reactions, along with atmospheric concentrations of OH radicals and UV radiation intensity, to estimate the compound's lifetime. HCFCs generally have shorter atmospheric lifetimes than CFCs because their reaction with tropospheric OH provides an additional removal mechanism that is absent for CFCs. noaa.gov The U.S. Environmental Protection Agency (EPA) reports a range of atmospheric lifetimes for various HCFCs, reflecting the different reactivities and degradation pathways of each specific compound. epa.gov For HCFC-122, a related isomer (1,2,2-Trichloro-1,1-difluoroethane), has a reported global atmospheric lifetime of 1.39 years, with a tropospheric lifetime of 1.47 years and a stratospheric lifetime of 24.5 years. noaa.gov

Ozone Depletion Potential (ODP) Assessment Methodologies and Comparative Analysis

The Ozone Depletion Potential (ODP) is a relative measure of a chemical's ability to destroy stratospheric ozone. wikipedia.orgdcceew.gov.au It is calculated as the ratio of the global ozone loss due to a specific substance compared to the global ozone loss caused by the same mass of trichlorofluoromethane (B166822) (CFC-11), which is assigned a reference ODP of 1.0. wikipedia.orgprotocolodemontreal.org.br

The assessment of a compound's ODP involves complex modeling that considers its atmospheric lifetime, the number of chlorine and bromine atoms it contains, and the efficiency of those halogens in destroying ozone once they are released in the stratosphere. wikipedia.orgindustrialchemicals.gov.au Because this compound contains chlorine, it has the potential to contribute to ozone depletion. noaa.gov

HCFCs, in general, have lower ODPs than CFCs because a significant portion of them is destroyed in the troposphere before they can reach the stratosphere. noaa.govwikipedia.org The U.S. EPA provides ODP values for various ozone-depleting substances. For HCFC-122, a range of ODP values from 0.02 to 0.08 is reported. epa.gov This is significantly lower than the ODP of CFC-11 (ODP of 1.0). epa.gov This comparative analysis highlights why HCFCs were considered transitional substitutes for the more damaging CFCs. noaa.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) |

| This compound | C₂HCl₃F₂ | 169.38 | - | 0.02-0.08 epa.gov |

| Trichlorofluoromethane (CFC-11) | CCl₃F | 137.37 | 45 epa.gov | 1.0 epa.govdcceew.gov.au |

| Dichlorodifluoromethane (CFC-12) | CCl₂F₂ | 120.91 | 100 epa.gov | 1.0 epa.gov |

| 1,1,2-Trichlorotrifluoroethane (CFC-113) | C₂Cl₃F₃ | 187.37 | 85 epa.gov | 0.8 epa.gov |

| Chlorodifluoromethane (B1668795) (HCFC-22) | CHClF₂ | 86.47 | - | 0.055 protocolodemontreal.org.br |

| 1,2,2-Trichloro-1,1-difluoroethane (B1294774) (HCFC-122 isomer) | C₂HCl₃F₂ | 169.39 | 1.39 noaa.gov | - |

Global Warming Potential (GWP) Calculation and Environmental Impact Assessment

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). epa.gov It is a standard metric used by bodies like the Intergovernmental Panel on Climate Change (IPCC) to compare the impacts of different gases. epa.gov Hydrochlorofluorocarbons (HCFCs) like this compound are classified as greenhouse gases and have a high GWP. fexa.io

These values are significantly lower than those of the chlorofluorocarbons (CFCs) they were designed to replace, but they are still potent enough to be of concern. The presence of C-H bonds in HCFCs makes them less stable in the atmosphere than CFCs, leading to shorter atmospheric lifetimes. noaa.gov This shorter lifetime is a primary reason for their lower GWP compared to CFCs. noaa.gov However, because they still contribute to global warming, their production has been phased out under international agreements like the Montreal Protocol. ontosight.aiepa.gov

Table 1: Comparison of 100-year GWP for Selected Halocarbons

| Compound | GWP (100-year) | Source |

| Carbon Dioxide (CO₂) | 1 | epa.gov |

| Methane (CH₄) | 27-30 | epa.gov |

| R-122 (1,2,2-Trichloro-1,1-difluoroethane) | 59 | ca.gov |

| HCFC-122 | 72 | environdec.com |

| HCFC-22 | 1,810 | ca.gov |

| R-404A | >1,810 | ca.gov |

This table is interactive. You can sort and filter the data.

Environmental Partitioning Studies (Air, Water, Soil) and Fugacity Models

The environmental partitioning of a chemical describes its distribution among different environmental compartments such as air, water, and soil. This behavior is governed by the chemical's physical properties, including vapor pressure, water solubility, and its octanol-water partition coefficient. oecd.org Fugacity models are used to predict this distribution by estimating the "escaping tendency" of a chemical from each environmental phase. dcceew.gov.au

Specific experimental data on the partitioning coefficients for this compound are scarce. However, its physical properties allow for a qualitative assessment of its likely environmental fate. It is described as a liquid with a high vapor pressure (838 mbar at 20°C) and limited solubility in water. ontosight.ai The high vapor pressure suggests a strong tendency to partition into the atmosphere after release. envipath.orgethz.ch Its limited water solubility implies that it will not readily dissolve in surface water and is unlikely to be removed from the atmosphere by rain. ethz.ch Any amount that is washed out would be expected to re-volatilize quickly.

Fugacity models for similar volatile organic compounds confirm this behavior. For instance, a high Henry's Law constant, which is expected for a compound with high vapor pressure and low water solubility, indicates rapid volatilization from water surfaces. oecd.org The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for similar hydrophobic compounds is typically low, suggesting that adsorption to soil and sediment is not a major fate process. dcceew.gov.au Therefore, the dominant environmental compartment for this compound is expected to be the atmosphere.

Table 2: Key Physical Properties Influencing Environmental Partitioning

| Property | Value (for this compound or related compounds) | Implication for Partitioning | Source |

| Physical State | Liquid | Affects handling and release mechanisms | ontosight.ai |

| Boiling Point | ~27.9 °C | High volatility | ontosight.ai |

| Vapor Pressure | 838 mbar at 20°C | Strong tendency to partition to air | ontosight.ai |

| Water Solubility | Limited | Low potential to remain in water; rapid revolatilization | ontosight.ainih.gov |

| logP oct/wat (calculated for isomer) | 2.65 | Tendency to partition into organic matter over water | chemeo.com |

This table is interactive. You can sort and filter the data.

Research on Degradation Products and Their Environmental Implications (e.g., Trifluoroacetic Acid Formation)

The atmospheric degradation of HCFCs is primarily initiated by reaction with hydroxyl (OH) radicals. noaa.gov While specific studies detailing the full degradation pathway of this compound are not widely published, the degradation of structurally similar compounds provides insight into potential products and their environmental consequences.

The degradation of the related compound 1,1,1-trichloroethane (B11378) (TCA) can proceed through several pathways, yielding products such as 2,2,2-trichloroethanol, which can be further converted to trichloroacetic acid (TCA) and dichloroacetic acid (DCAA). envipath.orgnih.gov These acidic byproducts are of environmental concern due to their persistence and potential toxicity.

Given the structure of this compound, it is plausible that its atmospheric oxidation could lead to the formation of halogenated acetic acids. The presence of the -CF₂H group suggests that trifluoroacetic acid (TFA) could be a potential degradation product, similar to other HCFCs and HFCs that contain a trifluoromethyl (-CF₃) or difluoromethyl (-CF₂H) group. TFA is highly persistent in the environment and accumulates in terminal sinks like salt lakes and oceans. While the contribution of any single HCFC to global TFA levels may be small, the cumulative effect of many fluorinated compounds is a subject of ongoing research.

Biotic and Abiotic Degradation Research in Environmental Matrices

Once in the environment, this compound can be subject to both abiotic (non-biological) and biotic (biological) degradation processes, although the dominant fate is volatilization to the atmosphere. ethz.ch

Abiotic Degradation: In soil and water, abiotic degradation can occur, albeit slowly. For the related compound 1,1,1-trichloroethane (TCA), the primary abiotic pathways are hydrolysis (reaction with water) to form acetic acid and elimination of hydrogen chloride (HCl) to form 1,1-dichloroethene (1,1-DCE). clu-in.org These processes are generally slow under typical environmental conditions. nih.gov In the atmosphere, the main abiotic degradation process is reaction with photochemically-produced hydroxyl radicals, which breaks down the molecule. noaa.gov

Biotic Degradation: Biotic degradation of chlorinated ethanes has been observed under both anaerobic (oxygen-free) and aerobic (oxygen-present) conditions.

Anaerobic Degradation: Under anaerobic conditions, which are common in groundwater and sediments, reductive dechlorination is a key process. nih.gov For TCA, this involves the sequential removal of chlorine atoms, transforming it to 1,1-dichloroethane (B41102) (1,1-DCA) and then to chloroethane. envipath.orgethz.ch Specific bacteria, such as Dehalobacter species, have been shown to carry out this process. nih.gov

Aerobic Degradation: In the presence of oxygen, some microorganisms can cometabolically degrade chlorinated ethanes. For example, ethane-utilizing Mycobacterium species can transform TCA into 2,2,2-trichloroethanol, which is then further metabolized to trichloroacetic acid and dichloroacetic acid. envipath.orgnih.gov

While these studies on TCA provide a model, specific research on the microbial degradation of this compound is limited. The presence of fluorine atoms in the molecule could potentially influence its susceptibility to and the pathways of microbial degradation compared to its non-fluorinated counterpart.

Reaction Mechanisms and Chemical Reactivity of 1,1,1 Trichloro 2,2 Difluoroethane

Nucleophilic Substitution Reaction Mechanisms

The presence of a hydrogen atom on the adjacent carbon, which is bonded to two fluorine atoms, suggests that elimination reactions (E2) could compete with or even be favored over substitution, especially in the presence of a strong, sterically hindered base. For the isomer 1,2,2-trichloro-1,1-difluoroethane (B1294774), it has been noted that it can undergo substitution reactions where chlorine atoms are replaced by other functional groups under specific conditions. It is plausible that 1,1,1-trichloro-2,2-difluoroethane could undergo S_N1-type reactions under conditions that favor the formation of a carbocation, although the stability of the resulting carbocation would be a determining factor.

Oxidation and Reduction Reaction Pathways

The oxidation and reduction of this compound are significant reaction pathways, particularly in the context of its synthesis and environmental fate.

Oxidation: In the troposphere, the dominant oxidation pathway for hydrochlorofluorocarbons is initiated by hydroxyl (OH) radicals. The presence of a C-H bond in this compound makes it susceptible to attack by these radicals, leading to its atmospheric degradation. In a laboratory setting, while specific studies with common oxidizing agents are not detailed in the available literature, related halogenated alkanes are known to be oxidized by strong oxidizing agents, though they are generally quite inert under standard conditions. nih.gov The oxidation of related compounds can lead to the formation of phosgene, hydrogen fluoride (B91410), and hydrogen chloride, particularly at high temperatures. nih.gov

Reduction: Reductive dechlorination is a well-documented reaction for chloro- and hydrochlorofluorocarbons. For instance, the related compound 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) can be reduced by zero-valent zinc in solvents like methanol (B129727) or dimethylformamide. This type of reaction involves the transfer of electrons from the reducing agent to the halogenated compound, leading to the cleavage of carbon-chlorine bonds. A similar process is used to prepare 1,1-dichloro-2,2-difluoroethylene (B1203012) from 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc powder in methanol. orgsyn.org It is therefore highly probable that this compound can be reduced under similar conditions, likely yielding products with fewer chlorine atoms.

A patent for the production of the isomer 1,1,2-trichloro-2,2-difluoroethane mentions the reduction of CClF2CCl3 with isopropanol (B130326) as a known method, highlighting that reduction is a viable pathway for these types of molecules. epo.org

Table 1: Examples of Reduction Reactions of Related Halogenated Ethanes

| Starting Material | Reducing Agent | Solvent(s) | Key Product(s) | Reference |

| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zinc | Methanol, Dimethylformamide | 1,2,2-Trichloro-1,1-difluoroethane | |

| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zinc | Methanol | 1,1-Dichloro-2,2-difluoroethylene | orgsyn.org |

| CClF2CCl3 | Isopropanol | Not Specified | 1,1,2-Trichloro-2,2-difluoroethane | epo.org |

Radical Chemistry and Reaction Kinetics

The atmospheric chemistry of this compound is primarily governed by its reaction with hydroxyl (OH) radicals. This is a key process that determines its atmospheric lifetime and, consequently, its ozone depletion potential (ODP) and global warming potential (GWP). The reaction is initiated by the abstraction of the hydrogen atom from the molecule by an OH radical.

While a specific rate constant for the reaction of the OH radical with this compound (HCFC-122a) is not provided in the searched literature, extensive research has been conducted on the kinetics of OH radical reactions with other hydrofluoroethers and halogenated alkenes. nih.govresearchgate.netwitpress.commdpi.comresearchgate.net These studies utilize techniques like flash photolysis and laser-induced fluorescence to determine reaction rates over a range of temperatures. The general trend is that the presence of C-H bonds allows for attack by OH radicals, leading to tropospheric degradation. witpress.com For comparison, the table below shows rate constants for the reaction of OH radicals with some other halogenated hydrocarbons.

Table 2: Rate Constants for the Reaction of OH Radicals with Selected Halogenated Hydrocarbons at 298 K

| Compound | Rate Constant (cm³/molecule·s) | Reference |

| n-Hexane | 1.82 x 10⁻¹⁷ T² e³⁶¹/ᵀ | mdpi.com |

| (E)-CF₃CF=CHCl | (1.09±0.03)×10⁻¹²∙exp[(50±10)K/T] | researchgate.net |

| (Z)-CF₃CF=CHCl | (8.02±0.19)×10⁻¹³∙exp[-(100±10)K/T] | researchgate.net |

| CF₃CF=CCl₂ | (6.50±0.22)×10⁻¹³∙exp[(200±10)/T] | nih.gov |

Thermal Stability and Decomposition Processes

This compound is described as not flammable and does not pose an explosion hazard at normal temperatures, which suggests a degree of thermal stability. cymitquimica.com However, like other chlorofluorocarbons and hydrochlorofluorocarbons, it will decompose at elevated temperatures.

Upon thermal decomposition, a mixture of toxic and corrosive gases is expected to be produced. For the related compound 1,1,1,2-tetrachloro-2,2-difluoroethane, decomposition on contact with hot surfaces or flames yields toxic fumes including hydrogen chloride, hydrogen fluoride, and phosgene. nih.gov Similarly, the safety data for the isomer 1,2,2-trichloro-1,1-difluoroethane indicates that thermal decomposition generates carbon oxides, hydrogen chloride, and hydrogen fluoride. synquestlabs.com It is reasonable to assume that the thermal decomposition of this compound would produce a similar array of hazardous substances. The cleavage of a related compound, 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane, has been observed at 650°C over an aluminum fluoride catalyst. orgsyn.org

Catalysis in Chemical Transformations Involving this compound

Catalysis plays a crucial role in both the synthesis and transformation of halogenated hydrocarbons. While specific examples of catalytic reactions where this compound is the reactant are scarce in the provided results, related processes offer insight into potential catalytic applications.

Catalytic hydrodechlorination is a significant method for the conversion of chlorine-containing compounds into more environmentally benign substances. For example, the hydrodechlorination of chlorodifluoromethane (B1668795) (HCFC-22) has been studied using palladium-platinum catalysts supported on activated carbon. mdpi.com This process transforms the HCFC into useful, non-toxic products. Given the structural similarities, it is plausible that this compound could be a substrate for similar catalytic hydrodechlorination processes.

Furthermore, catalysts are integral to the synthesis of related compounds. A patent for the production of the isomer 1,1,2-trichloro-2,2-difluoroethane describes a process involving a free radical initiator. epo.org Catalysts are also used in dehydrochlorination reactions, such as passing 1,2,2-trichloro-1,1-difluoroethane over active carbon containing barium chloride or strontium chloride to produce 1,1-dichloro-2,2-difluoroethylene. orgsyn.org

Advanced Analytical Methodologies for 1,1,1 Trichloro 2,2 Difluoroethane

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like 1,1,1-Trichloro-2,2-difluoroethane. cdc.govorganomation.com The primary goal in developing a GC method is to achieve adequate resolution of the target analyte from a mixture of other compounds. gcms.cz

Column Selection and Optimization: The choice of the GC column is a critical first step. A 5% phenyl-substituted column is often a good starting point for screening unknown samples to assess retention and selectivity. chromatographyonline.com For complex mixtures, enhancing chromatographic efficiency is key. gcms.cz This can be achieved by using longer columns, though this increases analysis time, or more favorably, by reducing the column's internal diameter or the stationary phase film thickness. gcms.czchromatographyonline.com Reducing film thickness can increase the speed of analysis and improve the resolution of semi-volatile components due to increased efficiency. gcms.cz

Carrier Gas and Flow Rate: The choice of carrier gas (mobile phase) and its linear velocity significantly impacts separation efficiency. youtube.com Common carrier gases include nitrogen, helium, and hydrogen. youtube.com Optimizing the carrier gas velocity is crucial; a flow rate that is too slow can lead to excessive diffusion, while a rate that is too fast results in poor mass transfer and interaction with the stationary phase. youtube.com For narrower bore columns, the optimal linear velocity of the carrier gas increases, which allows for shorter analysis times. gcms.cz

Temperature Programming: The oven temperature program is another vital parameter. While a faster temperature ramp rate can shorten analysis time, it may decrease the peak capacity, especially for late-eluting compounds. gcms.cz For complex separations, it may be necessary to adjust the temperature program to improve the resolution of critical peak pairs. chromatographyonline.com

Detector Optimization: Flame Ionization Detection (FID) is a robust and common detector for compounds containing carbon and hydrogen. chromatographyonline.com Optimizing the gas stoichiometry, typically a ratio of 1:1:10 for carrier gas to hydrogen to air, is essential for optimal FID performance. chromatographyonline.com While higher gas flows can better handle solvent peaks and high concentration components, lower flows can reduce background noise and improve detection limits. chromatographyonline.com

A summary of key GC optimization parameters is presented in the table below.

| Parameter | Objective | Optimization Strategy |

| Column Phase | Achieve desired selectivity | Start with a 5% phenyl phase for screening; use less polar phases where possible to minimize bleed. chromatographyonline.com |

| Column Dimensions | Increase efficiency and/or reduce analysis time | Decrease internal diameter and/or film thickness for "fast GC". gcms.czchromatographyonline.com |

| Carrier Gas | Optimize separation efficiency | Select appropriate gas (He, H₂, N₂) and adjust flow rate to the optimal linear velocity. youtube.com |

| Temperature Program | Improve resolution and reduce run time | Adjust ramp rates, considering that faster ramps can decrease peak capacity. gcms.cz |

| Detector | Enhance sensitivity and specificity | Optimize gas flows for detectors like FID to balance signal with background noise. chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Monitoring and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. mdpi.com It combines the separation capabilities of GC with the sensitive and selective detection provided by mass spectrometry, making it ideal for identifying and quantifying compounds like this compound in complex matrices such as air, water, and soil. mdpi.com

In environmental monitoring, GC-MS is frequently employed to detect industrial chemicals and other pollutants. mdpi.com For instance, it has been used to identify a range of volatile and semi-volatile organic compounds in fire water run-off, providing rapid, on-site screening to manage environmental contamination. nih.gov The portability of some GC-MS instruments allows for in-field analysis, eliminating the need for transporting organic solvents and enabling quicker response times. nih.gov

The mass spectrometer component provides detailed structural information, allowing for confident identification of target compounds. nih.gov By operating the MS in selected ion monitoring (SIM) mode, the sensitivity for specific target VOCs can be significantly enhanced compared to full-scan mode. cdc.gov However, a challenge in the identification of emerging contaminants and their transformation products is the lack of comprehensive and standardized spectral libraries. mdpi.com

The general workflow for GC-MS analysis involves sample introduction, separation on a GC column, ionization of the separated compounds, and detection by the mass spectrometer. For water samples, techniques like purge-and-trap can be used to extract volatile compounds before they are introduced into the GC-MS system. nih.gov

Spectroscopic Techniques for Atmospheric Trace Gas Analysis (e.g., IR Spectrometry)

Spectroscopic methods, particularly infrared (IR) spectrometry, are valuable for the analysis of atmospheric trace gases. caribic-atmospheric.com These techniques identify substances based on their unique absorption of light at specific wavelengths.

Differential Optical Absorption Spectroscopy (DOAS) is a widely used spectroscopic technique for detecting various trace gases, including nitrogen dioxide (NO₂), ozone (O₃), and formaldehyde (B43269) (HCHO). caribic-atmospheric.com These gases are identified by their characteristic absorption structures in the UV-visible spectrum. caribic-atmospheric.com

The National Institute of Standards and Technology (NIST) provides reference IR spectra for various compounds, including isomers of trichlorodifluoroethane. nist.gov For 1,1,2-trichloro-1,2-difluoroethane, the spectrum was measured on a dispersive instrument in a solution of carbon tetrachloride and carbon disulfide. nist.gov It is important to note that such spectra may differ in detail from those measured on modern Fourier Transform Infrared (FTIR) instruments or in different chemical environments. nist.gov

These spectroscopic techniques are crucial for understanding global trace gas distributions and their impact on atmospheric chemistry. caribic-atmospheric.com

Methodologies for Sample Collection and Pre-concentration in Environmental Research

The collection of representative environmental samples is a critical first step for accurate analysis. njit.eduepacinc.com Given the typically low concentrations of pollutants like this compound in the environment, a pre-concentration step is often necessary. researchgate.net

Air Sampling: For air analysis, several methods are employed to collect and concentrate VOCs. Active air sampling uses a pump to draw a known volume of air through a sorbent tube. gmpinsiders.com The choice of sorbent material, such as Tenax TA, depends on the physicochemical properties of the target compounds. researchgate.net After collection, the analytes are typically thermally desorbed from the tube and introduced into the analytical instrument, such as a GC-MS. researchgate.net Passive sampling, on the other hand, relies on the free diffusion of molecules onto a collecting agent. researchgate.net Other air sampling techniques include impingement in liquids, impaction on solid surfaces, and filtration. epacinc.com

Water Sampling: When sampling groundwater, monitoring wells are often used. njit.edu It is standard practice to purge a certain volume of water from the well before collecting the sample to ensure it is representative of the groundwater and not contaminated from the well itself. njit.edu The integrity of the sample is maintained by using chemically inert sampling devices, such as bailers made of stainless steel or Teflon. njit.educa.gov

Sample Pre-concentration: Various techniques are used to concentrate analytes from environmental samples. Purge-and-trap is a common method for volatile compounds in water, where the analytes are purged from the sample with an inert gas and trapped on a sorbent material before being desorbed for analysis. nih.gov Solid-phase extraction (SPE) is another widely used technique for concentrating trace contaminants from water samples. organomation.com Cryogenic trapping, where the sample is passed through a cold tube, is a well-established method for pre-concentrating VOCs from atmospheric samples. researchgate.net

A summary of common sampling and pre-concentration techniques is provided in the table below.

| Sample Matrix | Collection Method | Pre-concentration Technique |

| Air | Active sampling (sorbent tubes), Passive sampling, Canisters | Thermal desorption, Cryogenic trapping epacinc.comresearchgate.net |

| Water | Grab sampling from monitoring wells, Bailers | Purge-and-trap, Solid-phase extraction (SPE) organomation.comnih.govnjit.edu |

| Soil | Grid sampling, Stratified sampling | Solvent extraction organomation.comnjit.edu |

Development of Detection Limits and Confirmation Protocols in Analytical Chemistry

Establishing low detection limits and robust confirmation protocols is essential for the reliable identification and quantification of trace-level contaminants.

Detection Limits: The detection limit of an analytical method is the lowest concentration of an analyte that can be reliably distinguished from the background noise. For GC-MS methods, detection limits can be in the nanogram per liter (ppt) range for certain VOCs in biological samples when using dynamic headspace analysis and selected ion monitoring. cdc.gov For the analysis of 1,2-dichloroethane (B1671644) in workplace air using thermal desorption GC-MS, a relative limit of quantification (LOQ) of 0.009 mg/m³ has been reported for a 1.2 L air sample. publisso.de

Confirmation Protocols: Confirmation protocols are necessary to ensure the unambiguous identification of a compound. In GC-MS, this is typically achieved by comparing the retention time and the mass spectrum of the analyte in a sample to that of a known standard. The presence of characteristic ions and their relative abundances in the mass spectrum provides a high degree of confidence in the identification. nih.gov For certain regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), specific quality control checks are required, including the analysis of blanks, calibration standards, and samples spiked with known amounts of the analyte to ensure the accuracy and precision of the results. cdc.gov The use of internal standards is also a common practice for accurate quantification. publisso.de

Research on Industrial Applications and the Development of Chemical Alternatives

1,1,1-Trichloro-2,2-difluoroethane as a Chemical Intermediate in Advanced Synthesis

This compound (HCFC-122a) is a hydrochlorofluorocarbon compound. While it has been noted for potential use as a refrigerant, detailed research findings on its specific applications as a chemical intermediate in advanced synthesis are not extensively available in public literature. gazfinder.comnih.govcymitquimica.com Much of the available research focuses on its isomers, such as 1,2,2-trichloro-1,1-difluoroethane (B1294774) (HCFC-122) and 1,1,2-trichloro-2,2-difluoroethane (HCFC-122b).

These related compounds are recognized as valuable intermediates. For instance, isomers of HCFC-122a are used to produce halogenated ethers and can be dehydrochlorinated to form 1,1-dichloro-2,2-difluoroethylene (B1203012), a monomer used in the synthesis of other organofluorine compounds. orgsyn.orgepo.org

Specific, documented reaction pathways using this compound as a starting material for the synthesis of other fluorinated compounds are not prominently featured in the reviewed scientific literature. Research into the synthesis of fluorinated compounds often involves reactions like dehydrochlorination or dehalogenation of various haloethanes. For example, the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane using sodium hydroxide (B78521) or potassium hydroxide is a known method for producing 1,1-dichloro-2,2-difluoroethylene. orgsyn.org Similarly, the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc is another route to the same product. orgsyn.org However, equivalent, well-documented synthetic routes starting specifically with the this compound isomer are not readily found.

Research and Development of Environmentally Acceptable Alternatives

As a hydrochlorofluorocarbon (HCFC), this compound is part of a class of substances phased out under international agreements like the Montreal Protocol due to their ozone-depleting potential (ODP). dergipark.org.trcanada.ca This has driven extensive research into environmentally acceptable alternatives, primarily for applications like refrigeration and air conditioning.

Hydrofluoroolefins (HFOs) represent the latest generation of fluorinated refrigerants, developed as environmentally superior alternatives to HCFCs and hydrofluorocarbons (HFCs). researchgate.net Their defining characteristic is a carbon-carbon double bond, which makes them chemically less stable in the atmosphere, resulting in very short atmospheric lifetimes. thetrainingcenter.com This leads to a negligible Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP). sensor1stop.comtrane.eu

Key research findings include:

Low Environmental Impact : HFOs like R-1234yf and R-1234ze have GWPs of less than 1, compared to GWPs in the thousands for many HFCs. ndlindustries.compurethermal.co.uk

Performance : Studies have shown that HFOs can provide comparable cooling capacity and energy efficiency to the HFCs they are designed to replace, such as HFC-134a. thetrainingcenter.commdpi.com

Safety Considerations : A significant area of research is the flammability of some HFOs. While classified as "mildly flammable" (A2L safety class), this requires additional safety measures in system design, storage, and handling compared to non-flammable HFCs. thetrainingcenter.comsensor1stop.com

Hydrofluorocarbons (HFCs) were the primary replacements for chlorofluorocarbons (CFCs) and HCFCs. dergipark.org.trigsd.org Containing no chlorine, HFCs have an Ozone Depletion Potential (ODP) of zero, which was a major environmental advantage. sensor1stop.com2-10.com Common HFCs include R-134a, R-410A, and R-32.

However, while benign to the ozone layer, many HFCs are potent greenhouse gases with high Global Warming Potentials (GWPs). thetrainingcenter.compurethermal.co.ukigsd.org For instance, R-134a has a GWP of 1430, and R-404A has a GWP of 3920. ndlindustries.commdpi.com This has led to regulations like the Kigali Amendment to the Montreal Protocol, which mandates a global phase-down of HFC production and consumption. igsd.org Research in this area now focuses on transitioning from high-GWP HFCs to lower-GWP alternatives, including HFOs, HFC/HFO blends, and lower-GWP HFCs like R-32 (GWP of 675). ndlindustries.comigsd.org

A significant body of research is dedicated to the comparative analysis of various refrigerant alternatives to find an optimal balance of environmental safety, performance, and cost-effectiveness. These studies evaluate HFCs, HFOs, HFC/HFO blends, and "natural" refrigerants like hydrocarbons (e.g., propane (B168953) R-290), ammonia (B1221849) (R-717), and carbon dioxide (R-744). dergipark.org.trmdpi.com

Key comparative findings are:

HFCs vs. HFOs : HFOs offer a drastic reduction in GWP compared to HFCs, making them a more sustainable long-term solution. thetrainingcenter.com However, HFCs are often non-flammable and benefit from decades of use, while some HFOs introduce mild flammability. thetrainingcenter.comsensor1stop.com

Blends : HFC/HFO blends have been developed to offer a compromise, providing lower GWPs than pure HFCs while maintaining non-flammability or reducing the flammability of pure HFOs. ndlindustries.comiifiir.org

Natural Refrigerants : Hydrocarbons like propane (R-290) and isobutane (B21531) (R-600a) offer excellent thermodynamic properties and near-zero GWPs. Their primary drawback is high flammability (A3 safety class), which often restricts their use to systems with small charge sizes. dergipark.org.trndlindustries.com Carbon dioxide is non-flammable and has a GWP of 1, but it operates at very high pressures, requiring specialized system components. purethermal.co.uk

Interactive Table: Comparison of Alternative Refrigerants

Data sourced from multiple references. trane.eundlindustries.commdpi.comigsd.orgdcceew.gov.au Safety Classes: A1 = Lower toxicity, no flame propagation; A2L = Lower toxicity, lower flammability; A3 = Lower toxicity, higher flammability. dcceew.gov.au

Process Chemistry Research for Manufacturing this compound and its Derivatives

The industrial manufacturing of HCFCs and CFCs has historically relied on the successive replacement of chlorine atoms with fluorine atoms on a hydrocarbon or chlorinated hydrocarbon starting material. nih.gov This is typically achieved through liquid-phase or vapor-phase hydrofluorination using hydrogen fluoride (B91410) (HF) in the presence of a catalyst. nih.gov

While this general principle applies, specific process chemistry research detailing the commercial synthesis of This compound (CAS 354-12-1) is not well-documented in the available search results. However, patents and studies describe the manufacturing processes for its isomers and related compounds, providing insight into the relevant process chemistry.

Manufacturing of Isomers : A process for producing 1,1-difluoro-1,2,2-trichloroethane involves reacting tetrachloroethylene (B127269) with anhydrous hydrogen fluoride under pressure, using antimony pentachloride as a catalyst at temperatures of 100-250°C. google.com Another patented process describes the production of 1,1,2-trichloro-2,2-difluoroethane by reacting 1,1-difluoroethylene with a chlorinating agent, such as chlorine, in the presence of a free-radical initiator like UV light. epo.org

Manufacturing of Related Compounds : The synthesis of 1,1,1-trichlorotrifluoroethane (a related C2 compound) is achieved by the liquid-phase chlorination of 1-chloro-2,2,2-trifluoroethane in the presence of a chemical free-radical initiator, such as azobisisobutyronitrile, at 50-120°C. google.com

These examples highlight that the manufacturing research for such compounds focuses on catalytic reactions, control of reaction conditions (temperature, pressure), and the use of initiators to achieve selective halogen exchange and addition, followed by separation and purification steps like fractional distillation. epo.orggoogle.com

Regulatory and Policy Research Frameworks Affecting 1,1,1 Trichloro 2,2 Difluoroethane

Academic Scrutiny of International Environmental Protocols (e.g., Montreal Protocol)

The Montreal Protocol on Substances that Deplete the Ozone Layer, a landmark international agreement signed in 1987, has been the primary driver for the phase-out of ozone-depleting substances (ODS), including hydrochlorofluorocarbons (HCFCs) like 1,1,1-Trichloro-2,2-difluoroethane. unep.orgstate.gov This treaty, which entered into force in 1989, established a global plan to protect the stratospheric ozone layer by eliminating the production and consumption of these harmful chemicals. unep.org The protocol has undergone several revisions, with subsequent amendments and adjustments agreed upon in London (1990), Copenhagen (1992), Vienna (1995), Montreal (1997), Beijing (1999), and Kigali (2016). wikipedia.org

Academic scrutiny of the Montreal Protocol has highlighted its success as a model of international cooperation in addressing a global environmental threat. state.gov The protocol's framework is built on controlling the production and consumption of ODS, managing their trade, and promoting regular assessments of these control measures. miami.edu For less damaging HCFCs, the phase-out began in 1996, with a target for complete elimination by 2030. wikipedia.org The United States, for instance, committed to a stepwise reduction in HCFC consumption to fulfill its obligations under the protocol. epa.gov

The Kigali Amendment, the most recent significant update, addresses the phase-down of hydrofluorocarbons (HFCs). unep.org While not ozone-depleting, HFCs are potent greenhouse gases, and their inclusion marks an expansion of the protocol's scope to address climate change. unep.orgstate.gov This evolution of the Montreal Protocol reflects its adaptability in response to new scientific understanding and environmental challenges.

Analysis of National and Regional Regulatory Impacts on Production and Use

National and regional regulations have been implemented globally to enforce the phase-out of HCFCs as mandated by the Montreal Protocol. These regulations directly impact the production and use of substances like this compound.

In the United States , the Environmental Protection Agency (EPA) is responsible for implementing the Montreal Protocol's requirements. regulations.gov The EPA's regulations have included a phasedown of HCFC production and consumption, with significant reductions mandated by specific dates. epa.govregulations.gov For example, as of January 1, 2020, the production and import of HCFC-22 and HCFC-142b were banned, except for servicing existing equipment. epa.gov By 2030, all production and import of HCFCs will be prohibited. skillcatapp.com The EPA also enforces regulations against the intentional release (venting) of refrigerants, including HCFCs and their substitutes, with substantial financial penalties for violations. skillcatapp.com

The European Union has often implemented stricter regulations than those required by the Montreal Protocol. epa.ie Regulation (EC) No 1005/2009 governs ozone-depleting substances, including bans and restrictions on production, import, export, and use. epa.ie A complete ban on the use of all HCFCs for the maintenance or servicing of existing refrigeration and air conditioning equipment has been in place since January 1, 2015. epa.ie Furthermore, the EU's F-Gas Regulation aims to reduce emissions of fluorinated greenhouse gases, which includes HFCs that replaced many HCFCs. gazdetect.com

In Germany , national laws such as the Chemicals Climate Protection Ordinance and the Chemical Ozone Layer Ordinance complement and enforce EU regulations. umweltbundesamt.de

The following table provides a summary of key regulatory milestones in the US and EU:

| Jurisdiction | Regulation | Key Provision Affecting HCFCs | Effective Date |

| United States | EPA Regulations under the Clean Air Act | Ban on production and import of HCFC-22 and HCFC-142b for new equipment. epa.gov | January 1, 2010 |

| United States | EPA Regulations under the Clean Air Act | Ban on remaining production and import of HCFC-22 and HCFC-142b. epa.gov | January 1, 2020 |

| United States | EPA Regulations under the Clean Air Act | Ban on all remaining production and import of HCFCs. skillcatapp.com | January 1, 2030 |

| European Union | Regulation (EC) No 1005/2009 | Ban on the use of all HCFCs for maintenance or servicing of existing refrigeration and air conditioning equipment. epa.ie | January 1, 2015 |

Research on Chemical Inventory and Classification Systems

This compound is tracked and classified through various national and international chemical inventory systems. These systems are essential for regulatory oversight and for providing accessible information on the properties and hazards of chemical substances.

The compound is identified by its CAS (Chemical Abstracts Service) Registry Number, which is a unique numerical identifier. The CAS number for this compound is 354-12-1. nih.gov It is also known by other identifiers such as its molecular formula, C₂HCl₃F₂. nih.gov

In the United States, the EPA maintains the Toxic Substances Control Act (TSCA) Inventory, which includes this compound. nih.gov This inventory lists chemicals that are manufactured, imported, or processed in the U.S.

The European Chemicals Agency (ECHA) also maintains a database of chemical information. 1,1-Difluoro-1,2,2-trichloroethane, an isomer of this compound, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov Its hazard classifications include being a flammable liquid and hazardous to the ozone layer. nih.gov

The following table summarizes the key identifiers for this compound and a related isomer:

| Compound Name | CAS Number | Molecular Formula | Synonyms |

| This compound | 354-12-1 | C₂HCl₃F₂ | 2,2-Difluoro-1,1,1-trichloroethane nih.gov |

| 1,1-Difluoro-1,2,2-trichloroethane | 354-21-2 | C₂HCl₃F₂ | HCFC-122 nih.govhaz-map.com |

Q & A

Q. What are the key physicochemical properties of 1,1,1-trichloro-2,2-difluoroethane, and how are they experimentally determined?

Methodological Answer: The compound’s physicochemical properties include:

- Boiling Point : -41 °C (measured via distillation under controlled pressure) .

- Vapor Pressure : 19.7 kPa at 20 °C (determined using static or dynamic gas saturation methods) .

- Density : 1.07 g/cm³ at 20 °C (measured via pycnometry or oscillating U-tube densitometry) .

- Critical Parameters : Critical temperature (), pressure (), and density () can be derived using high-pressure adiabatic calorimetry or predictive equations of state .

Q. Experimental Design :

Q. How can researchers assess the toxicity of this compound using in vitro and in vivo models?

Methodological Answer:

- In Vitro Models : Utilize human hepatocyte cell lines (e.g., HepG2) to evaluate metabolic disruption via cytotoxicity assays (e.g., MTT or LDH release). Measure reactive oxygen species (ROS) generation as an indicator of oxidative stress .

- In Vivo Models : Conduct acute exposure studies in rodents (OECD TG 420/423) to determine LD50 values. Monitor biomarkers like serum alanine transaminase (ALT) for hepatic damage .

Q. Data Sources :

- Cross-reference toxicological databases (e.g., TSCATS, NIH RePORTER) for historical data .

- Validate findings against analogous chlorofluorocarbons (CFCs) to infer mechanistic pathways .

Advanced Research Questions

Q. What methodologies optimize the synthesis of this compound while minimizing byproducts?

Methodological Answer:

- Synthetic Routes :

Q. Key Variables :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 200–220°C | Higher yields but risk of over-fluorination |

| Catalyst Loading | 2–5 wt% | Balances activity vs. cost |

| Solvent | None (gas phase) | Avoids solvent contamination |

Q. How can computational chemistry predict the environmental fate of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model atmospheric degradation pathways (e.g., reaction with hydroxyl radicals) using software like Gaussian or GAMESS .

- Quantitative Structure-Activity Relationship (QSAR) : Predict ozone depletion potential (ODP) and global warming potential (GWP) via comparative analysis with CFC-113a .

Q. Data Validation :

- Compare simulated half-lives with experimental data from smog chamber studies .

- Cross-check with EPA’s EPI Suite for environmental persistence metrics .

Q. How do researchers resolve contradictions in thermodynamic data across studies?

Methodological Answer:

- Statistical Analysis : Apply the Consolidated Standards of Reporting Trials (CONSORT) framework to identify outliers in published datasets .

- Experimental Replication : Reproduce measurements (e.g., vapor pressure) using standardized protocols (ASTM E1194) and calibrate instruments against NIST-certified references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.